![molecular formula C15H14Cl2N2O B2500260 3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide CAS No. 304672-39-7](/img/structure/B2500260.png)
3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide
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Overview
Description
“3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is a synthetic opioid, also known as AH-7921 . It was developed in the mid-1970s and has approximately 80% of morphine’s µ-agonist activity . It has been associated with several fatal intoxications .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is complex. It is a structural isomer of the earlier opioid AH-7921 . More detailed information about its molecular structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” are not explicitly mentioned in the search results. For detailed properties, databases like ChemSpider can be referred to.Scientific Research Applications
Pain Management and Analgesia
AH-7921 has been investigated for its analgesic properties. As a synthetic opioid, it interacts with the mu-opioid receptors in the central nervous system, potentially providing pain relief. Researchers have explored its efficacy and safety profile in preclinical and clinical studies .
Neuropharmacology and Receptor Binding
Understanding the binding affinity of AH-7921 to various receptors is crucial. Studies have examined its interactions with opioid receptors (mu, kappa, and delta), as well as its effects on neurotransmitter release. These investigations shed light on its potential therapeutic applications and side effects .
Toxicology and Risk Assessment
AH-7921 has raised concerns due to its psychoactive properties. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, evaluating its health and social risks. Researchers assessed its toxicity, abuse potential, and potential for dependence. This information informs regulatory decisions and public health policies .
Designer Drug and New Psychoactive Substance Research
As a novel psychoactive substance, AH-7921 falls into the category of designer drugs. Researchers have studied its synthesis, metabolism, and pharmacokinetics. Understanding its structure-activity relationship helps predict its effects and identify potential analogs or derivatives .
Forensic Toxicology and Detection Methods
AH-7921 has been encountered in forensic cases, including drug-related deaths. Developing reliable detection methods (e.g., liquid chromatography-mass spectrometry) is essential for identifying its presence in biological samples. Researchers work on improving sensitivity and specificity for accurate toxicological analysis .
Treatment of Opioid Use Disorder
While AH-7921 itself is not approved for medical use, its study contributes to our understanding of opioid pharmacology. Insights gained from its receptor interactions may inform the development of safer and more effective medications for opioid use disorder treatment .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)10-3-8-13(16)14(17)9-10/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZZXRTVADUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide |
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